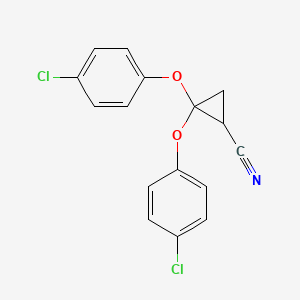
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity. This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a cyclopropane ring, with a carbonitrile group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the cyclisation of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide . This reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethylformamide (DMF) and specific reaction temperatures and pressures .
化学反応の分析
Types of Reactions
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with different substituents on the cyclopropane ring.
Uniqueness
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-chlorophenoxy groups, which impart specific chemical properties and reactivity. The combination of the cyclopropane ring and the carbonitrile group makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
541502-16-3 |
|---|---|
分子式 |
C16H11Cl2NO2 |
分子量 |
320.2 g/mol |
IUPAC名 |
2,2-bis(4-chlorophenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-1-5-14(6-2-12)20-16(9-11(16)10-19)21-15-7-3-13(18)4-8-15/h1-8,11H,9H2 |
InChIキー |
SPDILXZVYWQJHP-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


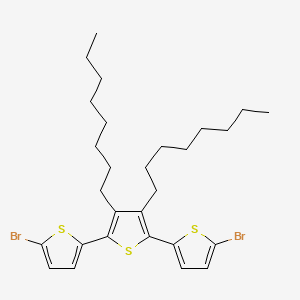
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
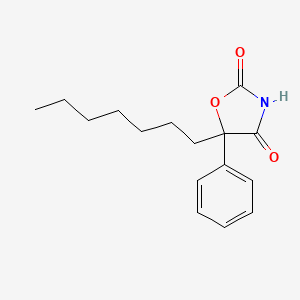
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
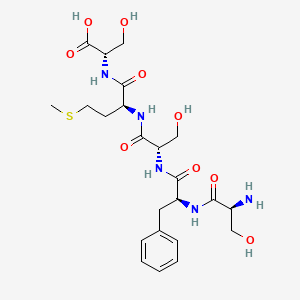
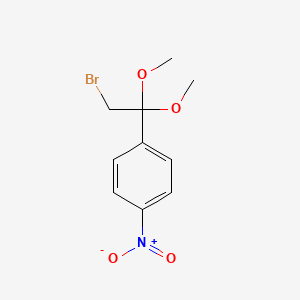
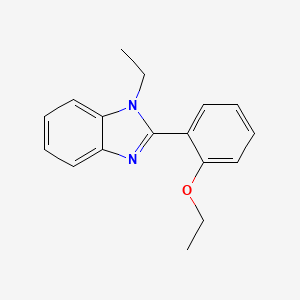
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

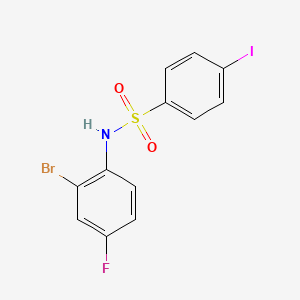
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
